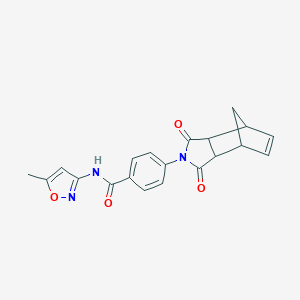![molecular formula C23H20N2O3 B303203 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications in various medical fields. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in pain modulation, mood regulation, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects. These effects are believed to be mediated through the activation of the CB1 and CB2 receptors, which are known to regulate various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including the development of more selective and potent synthetic cannabinoids, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, further research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, and to develop strategies for minimizing these risks.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-(4-fluorophenyl)-4-oxobutanoic acid. The final product is obtained by the reduction of the resulting intermediate with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a high affinity for the CB1 and CB2 receptors, which are known to play a crucial role in pain modulation.
Propiedades
Nombre del producto |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-3-12-21-20(13-15)25-23(28-21)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(27-2)11-5-16/h3-13H,14H2,1-2H3,(H,24,26) |
Clave InChI |
RKWCNQMXNFOWON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
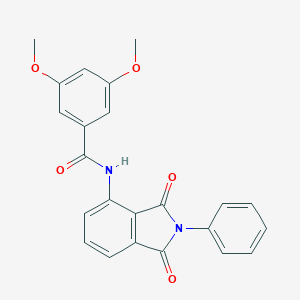
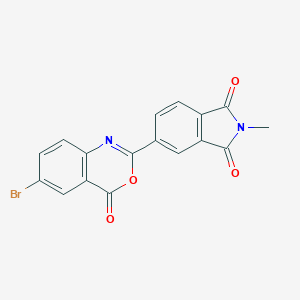
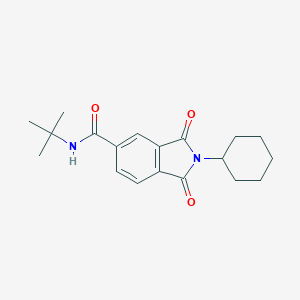



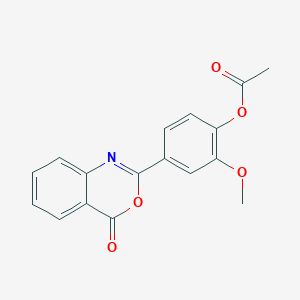
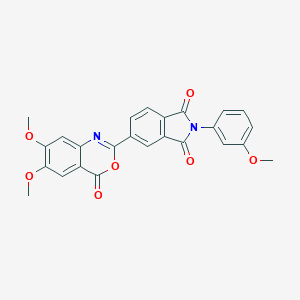
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
